N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE
Description
Properties
IUPAC Name |
1-N,4-N-bis(2-hydroxy-5-nitrophenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O8/c25-17-7-5-13(23(29)30)9-15(17)21-19(27)11-1-2-12(4-3-11)20(28)22-16-10-14(24(31)32)6-8-18(16)26/h1-10,25-26H,(H,21,27)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTBLIRDJRCJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398565 | |
| Record name | ST041559 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6957-83-1 | |
| Record name | NSC65110 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST041559 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 2-hydroxy-5-nitroaniline with terephthaloyl chloride under controlled conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxy groups are susceptible to oxidation. Typical reagents and outcomes include:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | Aqueous H₂SO₄, heat | Quinone derivatives |
| CrO₃ | Acetic acid, room temperature | Oxidized intermediates |
Quinone formation is a key pathway, altering the electronic properties of the aromatic system .
Reduction Reactions
Nitro groups undergo reduction to amines under standard conditions:
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25–60°C | Amine-functionalized benzene dicarboxamide |
| NaBH₄/CuCl₂ | Methanol, reflux | Partial reduction to hydroxylamine intermediates |
The resulting amine derivatives may serve as intermediates for further functionalization .
Substitution Reactions
Electrophilic and nucleophilic substitutions are feasible at reactive positions:
Nucleophilic Aromatic Substitution
Nitro groups activate the ring for nucleophilic displacement under basic conditions:
| Nucleophile | Conditions | Product |
|---|---|---|
| OH⁻ | NaOH, polar solvent | Hydroxy-substituted derivatives |
| NH₃ | Ammonia, high pressure | Amino-substituted analogs |
Electrophilic Substitution
The electron-rich phenolic rings may undergo halogenation or sulfonation:
| Electrophile | Conditions | Product |
|---|---|---|
| Cl₂ | FeCl₃ catalyst | Chlorinated derivatives |
| SO₃ | H₂SO₄ solvent | Sulfonated products |
Hydrolysis of Carboxamide Groups
The carboxamide bonds can hydrolyze under acidic or basic conditions:
| Condition | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Terephthalic acid + aryl amines |
| Basic hydrolysis | NaOH (10%), heat | Sodium terephthalate + aryl amines |
Complexation and Coordination Chemistry
The hydroxy and nitro groups may act as ligands in metal complexes:
| Metal Ion | Application | Complex Type |
|---|---|---|
| Fe³⁺ | Catalytic systems | Octahedral coordination complexes |
| Cu²⁺ | Biomedical imaging | Square-planar geometries |
Scientific Research Applications
Scientific Research Applications
N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE finds applications across multiple scientific fields:
Chemistry
- Building Block for Organic Synthesis: This compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of new materials and pharmaceuticals .
Biology
- Enzyme Interaction Studies: It is utilized in biochemical research to study enzyme interactions and inhibition mechanisms. The hydroxy and nitro groups facilitate hydrogen bonding and electrostatic interactions with biological targets .
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in medicinal chemistry .
Material Science
- Dyes and Pigments Production: The compound's unique electronic properties allow its use in the production of dyes and pigments, which are crucial in various industrial applications .
Case Studies
Case Study 1: Enzyme Inhibition
A study conducted on the inhibitory effects of this compound on specific enzymes demonstrated a significant reduction in activity. The compound was shown to bind effectively to the active site of the enzyme, suggesting potential therapeutic applications .
Case Study 2: Antimicrobial Testing
Research evaluating the antimicrobial properties of derivatives derived from this compound indicated promising results against various bacterial strains. The presence of nitro groups was found to be critical for enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The carboxamide groups contribute to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to a broader class of bis-substituted benzene derivatives. Below is a comparative analysis with structurally related compounds from the literature:
Key Differences and Implications
Functional Groups: The target compound’s amide linkages (-CONH-) contrast with the imine groups (-CH=N-) in the compared derivatives. The nitro groups in the target compound introduce electron-withdrawing effects, likely increasing acidity (pKa of -OH groups) compared to chloro- or anthracene-substituted analogs .
Spectral Properties :
- The absence of imine protons (δ ~9 ppm) in the target compound distinguishes its NMR profile from and . Instead, broad -OH and amide proton signals are expected.
- IR spectra would differ significantly: nitro groups (~1520 cm⁻¹) and amide bands (~1650 cm⁻¹) dominate in the target, whereas imine stretches (~1600–1604 cm⁻¹) are prominent in analogs .
Elemental Analysis :
- The anthracene-containing derivative () has a higher carbon content (89.23% C) due to its polyaromatic substituents, whereas the target compound’s nitro and hydroxyl groups would reduce carbon content while increasing oxygen and nitrogen percentages .
Biological Activity
N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE (also known as 1,4-benzenedicarboxamide, N1,N4-bis(2-nitrophenyl)-) is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 406.348 g/mol
- CAS Number : 750-11-8
- Density : 1.5 g/cm³
- Boiling Point : 492.6 °C at 760 mmHg
- Flash Point : 251.7 °C
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been studied for its potential to inhibit various enzymes, including carbonic anhydrase and proteases associated with cancer progression. Its structural features allow it to interact effectively with the active sites of these enzymes, thereby blocking their function.
- Antioxidant Properties : The presence of nitro groups in its structure contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress.
- DNA Binding Affinity : Research indicates that this compound exhibits a significant binding affinity for DNA, potentially leading to inhibition of DNA replication in cancer cells. This property is crucial for its role as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by Joksimović et al. (2016) evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity against breast and lung cancer cells while showing low toxicity towards healthy cells. This selectivity suggests its potential as a therapeutic agent in cancer treatment.
Mechanistic Insights
The mechanism behind the anticancer activity was further elucidated through in vitro assays that demonstrated the compound's ability to induce apoptosis via the mitochondrial pathway. The activation of caspases and subsequent DNA fragmentation were observed, confirming its role in programmed cell death.
Q & A
Basic: What synthetic methodologies are recommended for preparing N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE, and how are intermediates validated?
Answer:
The compound is typically synthesized via a Schiff base condensation reaction between benzene-1,4-dicarboxamide derivatives and nitro-substituted hydroxybenzaldehyde precursors. Key steps include:
- Solventless synthesis for eco-friendly preparation, as demonstrated for structurally related Schiff bases (e.g., solvent-free condensation under thermal conditions) .
- Intermediate characterization using FT-IR spectroscopy to confirm imine (C=N) bond formation (~1620 cm⁻¹) and ¹H/¹³C NMR to verify aromatic proton environments and substituent integration .
- Elemental analysis to validate stoichiometric purity (>95%) .
Basic: Which spectroscopic and analytical techniques are essential for confirming structural integrity?
Answer:
Critical techniques include:
- ¹H NMR : Assign aromatic protons (δ 7.46–8.10 ppm) and imine protons (δ ~9.09 ppm) to confirm regiochemistry and conjugation .
- FT-IR : Detect functional groups (e.g., C=O at ~1650 cm⁻¹, phenolic O-H at ~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., exact mass ~346.143 g/mol for related analogs) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtained) .
Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Mitigation strategies include:
- Density Functional Theory (DFT) calculations : Compare computed (gas-phase) and experimental (solution/solid-state) spectra to identify environmental influences .
- Variable-temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by observing shifts in proton signals at different temperatures .
- Cross-validation with multiple techniques : For example, corroborate IR-derived hydrogen bonding with crystallographic data .
Advanced: What crystallographic refinement methodologies are optimal for resolving its crystal structure?
Answer:
For high-resolution or twinned crystals:
- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement, leveraging constraints for nitro and hydroxyl group geometry .
- Twinning analysis : Apply the Hooft y parameter in SHELXL to model twinning ratios in monoclinic systems .
- Hydrogen bonding networks : Use Olex2 or Mercury to visualize interactions (e.g., π-π stacking, nitro-group hydrogen bonds) .
Advanced: How can molecular docking elucidate its bioactivity against enzymes like AKT1?
Answer:
- Docking software : Use GOLD or AutoDock Vina with empirical scoring functions to estimate binding energies and hydrogen-bond interactions .
- Protocol :
- Prepare the ligand (compound) by optimizing geometry via DFT (e.g., B3LYP/6-31G*).
- Dock into the AKT1 active site (PDB: 1H10) using flexible side-chain sampling.
- Validate poses with MD simulations (e.g., 100 ns runs in GROMACS) to assess stability.
- Selectivity analysis : Compare docking scores against off-target kinases (e.g., EGFR, VEGFR) to identify specificity .
Advanced: What strategies address low reproducibility in biological activity assays?
Answer:
- Dose-response standardization : Test multiple concentrations (e.g., 25–100 μM) with controls (e.g., azithromycin for antimicrobial assays) .
- Aggregation-induced emission (AIE) studies : For fluorophore analogs, correlate solid-state emission properties with bioactivity (e.g., fluorescence quenching in bacterial membranes) .
- Statistical validation : Use ANOVA or Student’s t-test to confirm significance (p < 0.05) across triplicate trials .
Basic: How are stability and storage conditions optimized for this compound?
Answer:
- Stability : Store at 2–8°C in amber vials to prevent nitro-group photodegradation .
- Solubility : Use DMSO for biological assays (tested at ≤1% v/v to avoid cytotoxicity) .
- Long-term integrity : Monitor via periodic HPLC (C18 column, acetonitrile/water gradient) to detect decomposition .
Advanced: What computational tools predict its physicochemical properties?
Answer:
- LogP calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (e.g., LogP ~4.66 for analogs) .
- ADMET profiling : Apply SwissADME to predict bioavailability, blood-brain barrier permeability, and CYP450 interactions.
- HOMO-LUMO analysis : Perform DFT calculations (Gaussian 09) to correlate electronic properties with redox activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
